molecular formula C2H5NO B3044223 N-Methylformamide-d3 CAS No. 87955-92-8

N-Methylformamide-d3

Cat. No.: B3044223
CAS No.: 87955-92-8
M. Wt: 62.09 g/mol
InChI Key: ATHHXGZTWNVVOU-FIBGUPNXSA-N
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Description

Significance of Deuterated Amides as Mechanistic Probes and Analytical Standards

Deuterium-labeled compounds, particularly deuterated amides, are indispensable tools in modern scientific research. rsc.org The substitution of hydrogen with deuterium (B1214612), a stable, non-radioactive isotope, creates a molecule that is chemically similar to its parent but has a greater mass. This mass difference is the foundation of the kinetic isotope effect (KIE), where C-D bonds are stronger and react more slowly than C-H bonds.

Mechanistic Probes: Isotope labeling is a powerful technique for elucidating the intricate pathways of chemical reactions. nih.govd-nb.info By strategically placing deuterium atoms within a molecule, chemists can track the movement and transformation of specific atoms or functional groups, providing definitive evidence for proposed reaction mechanisms. nih.govd-nb.info For instance, studies involving the deuteration of amides have utilized isotopically labeled reagents to confirm the origin of atoms in the final product, offering unambiguous support for the hypothesized mechanism. nih.govd-nb.info In the field of mass spectrometry, isotopic studies with N-methyl-d3-formamide have been crucial for confirming and clarifying fragmentation pathways of molecules containing a peptide bond. researchgate.net

Analytical Standards: In quantitative analysis, especially when coupled with mass spectrometry (MS), deuterated compounds serve as ideal internal standards. nih.govd-nb.info Since a deuterated standard has nearly identical chemical and physical properties to the non-deuterated analyte, it behaves similarly during sample preparation, chromatography, and ionization. However, its higher mass allows it to be distinguished and measured separately by the mass spectrometer. This co-elution and similar ionization response corrects for variations in sample processing and instrumental analysis, leading to highly accurate and precise quantification. nih.govd-nb.info

Furthermore, the incorporation of deuterium into drug molecules has gained significant attention in pharmaceutical development. The kinetic isotope effect can be harnessed to slow down metabolic processes, often mediated by enzymes like cytochrome P450, potentially improving a drug's pharmacokinetic profile and reducing toxicity. chemsrc.comnih.govd-nb.info

Overview of Key Research Domains Employing N-Methyl-d3-formamide

The unique properties of N-Methyl-d3-formamide make it a versatile tool across several key research domains:

Organic Synthesis and Mechanistic Chemistry: The compound is widely used to probe reaction mechanisms, particularly in the study of amide chemistry. nih.govresearchgate.net For example, it has been used in isotopic labeling experiments to understand dissociative electron attachment processes in simple peptide-like molecules, which is relevant to radiation chemistry and astrochemistry. researchgate.nethidenanalytical.com It also serves as a deuterated building block in the synthesis of more complex isotopically labeled molecules. beilstein-journals.org

Pharmaceutical Science and Drug Discovery: The development of deuterated drugs is a growing area of research aimed at enhancing metabolic stability. rsc.orgbeilstein-journals.org Studies on deuterated amides contribute to a broader understanding of how isotopic substitution can favorably alter the pharmacokinetic properties of pharmaceuticals. chemsrc.com N-Methyl-d3-formamide can be used in the synthesis of these modified drug candidates or as an internal standard in their analysis.

Analytical Chemistry: As a deuterated analog, N-Methyl-d3-formamide is an excellent internal standard for quantifying N-methylformamide or related compounds in various matrices using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govd-nb.info The non-deuterated parent compound, NMF, has also been explored as a promising solvent in nonaqueous capillary electrophoresis (NACE) for the analysis of pharmaceuticals like beta-blockers, a field where deuterated standards are essential for quantification via mass spectrometry. nih.gov

Astrochemistry and Prebiotic Chemistry: N-methylformamide, the parent compound, has been identified in interstellar space and is considered a potentially crucial molecule in the origins of life due to its peptide bond. researchgate.netwikipedia.org Research into the fragmentation of NMF under conditions mimicking space environments, often employing N-methyl-d3-formamide for mechanistic clarity, helps scientists understand the chemical evolution of biomolecules. researchgate.net

Compound Properties Comparison

The following table provides a comparison of key physical properties for N-Methyl-d3-formamide, its non-deuterated counterpart N-Methylformamide, and the related solvent N,N-Dimethylformamide.

PropertyN-Methyl-d3-formamideN-Methylformamide (NMF)N,N-Dimethylformamide (DMF)
Molecular Formula HCONHCD₃HCONHCH₃ nist.govHCON(CH₃)₂ merckmillipore.com
Molecular Weight 62.09 g/mol sigmaaldrich.com59.07 g/mol nist.gov73.09 g/mol merckmillipore.com
Boiling Point 198-199 °C sigmaaldrich.com182.6 °C wikipedia.org153 °C merckmillipore.com
Melting Point --4 °C wikipedia.org-61 °C merckmillipore.com
Density (at 25°C) 1.062 g/mL sigmaaldrich.com1.011 g/mL wikipedia.org0.944 g/mL (lit.) merckmillipore.com
CAS Number 87955-92-8 chemsrc.com123-39-7 wikipedia.orgnist.gov68-12-2 merckmillipore.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(trideuteriomethyl)formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO/c1-3-2-4/h2H,1H3,(H,3,4)/i1D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHHXGZTWNVVOU-FIBGUPNXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

62.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87955-92-8
Record name 87955-92-8
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Advanced Methodologies for Isotopic Labeling and Synthesis Relevant to N Methyl D3 Formamide

Principles of Deuterium (B1214612) Incorporation into Organic Molecules

The introduction of deuterium into organic molecules is a foundational technique in isotopic labeling. The primary difference between a carbon-hydrogen (C-H) and a carbon-deuterium (C-D) bond is its vibrational energy and, consequently, its strength; the C-D bond is stronger and has a lower zero-point energy. scielo.org.mx This difference gives rise to the Kinetic Isotope Effect (KIE), where reactions involving the cleavage of a C-D bond proceed at a slower rate than the equivalent C-H bond cleavage. scielo.org.mx Methodologies for deuteration are broadly categorized into three main approaches. researchgate.netresearchgate.net

Stepwise Synthesis from Deuterated Precursors: This is one of the most common and precise methods. It involves designing a synthetic route that starts with a commercially available, simple deuterated molecule, such as methanol-d4 (B120146) (CD₃OD), methyl-d₃ iodide (CD₃I), or D₂-acetone. researchgate.net The deuterium atoms are incorporated into the target molecule through standard chemical transformations. This method offers excellent control over the position and extent of deuteration.

Hydrogen Isotope Exchange (HIE): This approach involves the direct replacement of hydrogen atoms in a molecule with deuterium. HIE reactions are often catalyzed by acids, bases, or transition metals. researchgate.net Protons in a molecule that are acidic, such as those adjacent to a carbonyl group (enolizable protons), can be exchanged by treatment with a deuterated solvent like deuterium oxide (D₂O) in the presence of an acid or base catalyst. scielo.org.mx Transition-metal catalysts, particularly those based on iridium, have enabled the selective deuteration of C-H bonds that are otherwise unreactive, often directed by a functional group within the molecule. acs.org

Reductive Deuteration: This method introduces deuterium by reducing a functional group with a deuterated reducing agent. For example, carbonyl compounds can be reduced to deuterated alcohols using reagents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄). researchgate.netresearchgate.net Similarly, unsaturated carbon-carbon bonds in alkenes and alkynes can be deuterated using deuterium gas (D₂) with a metal catalyst. researchgate.net

Targeted Deuteration Strategies for Formamide (B127407) Derivatives

Synthesizing N-Methyl-d3-formamide specifically requires the introduction of three deuterium atoms onto the N-methyl group. This is most effectively achieved through a targeted synthetic approach using a deuterated precursor.

A primary industrial method for producing N-methylformamide involves the reaction of methyl formate (B1220265) with methylamine (B109427). chemchina.comgoogle.com By substituting standard methylamine with its deuterated isotopologue, methyl-d3-amine (B1598088) (CD₃NH₂), one can directly synthesize N-Methyl-d3-formamide. This strategy ensures that the deuterium label is located exclusively on the methyl group, with no scrambling to other positions.

Another relevant method is the modified Leuckart–Wallach reaction, which can be used to prepare deuterated formamides. researchgate.net Research has also demonstrated that dimethylformamide dimethyl acetal (B89532) and related compounds can undergo rapid isotopic exchange from C-H to C-D when exposed to deuterated alcohols like methanol-d, which can then be used to construct deuterated heterocycles. nih.gov While direct H/D exchange on the N-methyl group of a pre-formed N-methylformamide molecule is challenging due to the non-acidic nature of these protons, base-catalyzed H-D exchange has been successfully applied to the methyl groups of molecules like 6-methylnicotinic acid using NaOD in D₂O at elevated temperatures. nih.gov This suggests that under specific and potentially harsh conditions, direct exchange could be possible, though synthesis from a deuterated starting material remains the more practical and precise method.

Electrochemical Approaches to Formamide Synthesis and Related Mechanistic Insights

Electrochemical methods offer a sustainable and highly controllable alternative to traditional chemical synthesis. nih.govacs.org Electrosynthesis of formamides is an active area of research, providing pathways that operate under mild conditions and can utilize waste streams like carbon dioxide (CO₂). nih.govresearchgate.net

One major electrochemical route is the oxidative N-formylation of amines . In this approach, an amine like methylamine is reacted with methanol, which serves as both the solvent and the C1 source. nih.govacs.org Using a simple glassy carbon electrode, methylformamide can be synthesized with a Faradaic Efficiency (FE) of up to 34%. nih.govacs.org Mechanistic studies using in-situ Fourier-transform infrared spectroscopy (FTIR) have revealed two primary reaction pathways:

The direct oxidation of a hemiaminal intermediate formed from the amine and methanol. acs.org

A novel route involving the formation of a methylisocyanide intermediate, which subsequently hydrates to yield the formamide product. acs.org

The efficiency of this process is highly dependent on the applied potential, as shown in the table below.

Optimization of Methylformamide Electrosynthesis
Applied Potential (V vs SCE)Methylformamide Faradaic Efficiency (%)Formaldehyde Faradaic Efficiency (%)
1.510.125.5
2.018.235.1
2.525.840.3
3.028.542.8
3.526.341.7
4.021.438.9
Data adapted from research on the electrochemical N-formylation of methylamine. nih.gov

A second significant approach is the reductive C-N coupling , which typically involves the co-reduction of a carbon source (like CO₂ or formic acid) and a nitrogen source (like nitrite (B80452) or nitrate). researchgate.netchemistryviews.org This method is particularly promising for converting waste products into valuable chemicals. Research has shown that formic acid and nitrite can be converted into formamide over a copper catalyst. chemistryviews.org The efficiency of this reaction is highly dependent on the catalyst used.

Catalyst Screening for Formamide Synthesis via Co-reduction
Catalyst MaterialFormamide Faradaic Efficiency (%)
Copper (Cu) Foil6.9
Cobalt (Co) Foil< 1.0
Iron (Fe) Foil< 1.0
Nickel (Ni) Foil< 1.0
Molybdenum (Mo) Foil< 1.0
Platinum (Pt) Foil< 1.0
Carbon (C) Paper< 1.0
Optimized Cu catalyst (from Cu₂O)29.7
Data adapted from research on the electrochemical conversion of formic acid and nitrite. chemistryviews.org

Mechanistic studies suggest that the C-N coupling step occurs between adsorbed intermediates like *NH₂ and *CHO on the catalyst surface. researchgate.net These electrochemical strategies represent a move toward more sustainable and energy-efficient production of valuable formamide compounds. acs.orgchemistryviews.org

Mechanistic Investigations Through Dissociative Electron Attachment Dea Spectroscopy

Anion Formation Pathways and Dissociation Channels of N-Methylformamide and its Deuterated Analog

Gas-phase experiments utilizing a crossed molecular beam with a quadrupole mass spectrometer have been employed to study the anion yields from NMF and N-Methyl-d3-formamide as a function of electron energy up to 15 eV. researchgate.net

The DEA to N-methylformamide results in the formation of several characteristic anions. The most abundant of these are CN⁻ (cyanide anion) and OCN⁻ (cyanate anion), which are predominantly formed at a low electron energy of approximately 1.5 eV. hiden.fr This process is understood to occur via electron capture into the π* orbital of the carbonyl group (C=O), leading to the cleavage of the N-CH₃ bond and the concurrent formation of a C≡N triple bond. hiden.fr

Other anions observed include those resulting from the cleavage of the peptide bond (O=C-NH), such as CH₃NH⁻ and HCO⁻. hiden.fr These are considered minor dissociation channels that require higher electron energies, typically above 5 eV. hiden.fr Additionally, studies have identified the formation of [Parent – H]⁻ anions, corresponding to the loss of a hydrogen atom from the parent molecule. hiden.fr In the case of NMF, this anion (m/z 58) shows two resonance peaks, one near 3 eV and a broader one around 9 eV. hiden.fr The formation of CH₃NHC(O)⁻ has also been reported as a newly observed dissociation channel. researchgate.net

A comparative table of the major anions formed from the DEA to N-methylformamide is presented below.

AnionMass-to-Charge Ratio (m/z)Peak Electron Energy (eV)Proposed Precursor Orbital
CN⁻26~1.5π* (C=O)
OCN⁻42~1.5π* (C=O)
[NMF-H]⁻58~3 and ~9Not specified
CH₃NH⁻30> 5Not specified
HCO⁻29> 5Not specified

This table is populated with data from available research on N-methylformamide. hiden.frresearchgate.net

The use of isotopically labeled N-Methyl-d3-formamide (HC(O)NHCD₃) has been instrumental in confirming and clarifying the proposed fragmentation pathways. researchgate.net By replacing the hydrogen atoms on the methyl group with deuterium (B1214612), researchers can distinguish between different bond-breaking events.

For instance, the observation of the [Parent – H]⁻ anion yield was investigated using both NMF and its deuterated form. hiden.fr The resulting anion signals for m/z 61 in the deuterated molecule (corresponding to the loss of an H atom, not a D atom) confirmed that dehydrogenation is site-selective, showing that cleavage from the methyl group does not occur in this specific channel. hiden.fr This demonstrates the power of deuterium labeling in pinpointing the exact location of bond scission within the molecule upon electron attachment.

The formation of each anionic fragment is associated with a specific energy resonance and a thermodynamic threshold. The experimentally observed resonance peaks have been explained by estimating the thermodynamic thresholds for their formation. hiden.fr For example, the dominant fragmentation pathways leading to CN⁻ and OCN⁻ occur at a low energy of about 1.5 eV. hiden.fr In contrast, the cleavage of the peptide bond to form CH₃NH⁻ and HCO⁻ is observed at higher energies, indicating a greater energy requirement for this process. hiden.fr

Theoretical calculations, such as density functional theory, have been used to support the proposed dissociation channels by calculating the corresponding threshold energies. osti.gov These energetic considerations are crucial for understanding which fragmentation pathways are favored at different electron energies and provide a deeper insight into the stability of different bonds within the molecule.

Role in Understanding Amide Bond Cleavage Mechanisms

The study of DEA to N-methylformamide provides direct insight into the fundamental mechanisms of amide bond cleavage initiated by low-energy electrons. The results show that precise control over the energy of the impinging electron can dictate the resulting fragmentation pathways, particularly concerning the cleavage of the peptide bond. hiden.frresearchgate.net The observation that peptide bond scission requires higher energies (> 5 eV) compared to other fragmentation routes (like N-CH₃ bond cleavage at ~1.5 eV) is a significant finding. hiden.fr This suggests that different electronic resonances are responsible for different types of bond cleavage within the same molecule. This detailed understanding at the single-molecule level is essential for building more accurate models of radiation damage in more complex biological systems. osti.gov

Implications for Understanding Electron-Induced Processes in Biomolecules

N-methylformamide serves as a fundamental model for the peptide linkage in proteins. hiden.fr Low-energy secondary electrons are abundantly produced within cells during radiotherapy. hiden.fr Therefore, understanding how these electrons interact with the basic building blocks of proteins is vital for elucidating the molecular mechanisms of radiation-induced biological damage.

The findings from DEA studies on NMF and its deuterated analog contribute broadly to the understanding of how ionizing radiation affects the structure of amino acids, peptides, and proteins. hiden.fr The site-selective bond cleavages observed in these simple model systems can be extrapolated to predict and understand the resonant behavior and dissociation processes in more complex biomolecules. osti.gov This research serves as a critical starting point for investigating electron-induced processes in larger molecules that contain the peptide bond, ultimately aiming to enhance the efficacy of radiation-based therapies and to mitigate their unwanted side effects. hiden.fr

Spectroscopic Characterization and Structural Elucidation Using N Methyl D3 Formamide

Nuclear Magnetic Resonance (NMR) Spectroscopic Applications

In NMR spectroscopy, the presence of deuterium (B1214612) (a spin=1 nucleus) in place of protium (B1232500) (a spin=1/2 nucleus) provides a unique probe for investigating subtle molecular characteristics. wikipedia.org

The substitution of hydrogen with deuterium to form N-Methyl-d3-formamide results in observable changes in the NMR spectrum known as isotope effects. nih.govresearchgate.net These effects are primarily due to the lower zero-point vibrational energy of the C-D bond compared to the C-H bond, which leads to a slight shortening of the average bond length. researchgate.net

Chemical Shifts : A secondary isotope shift occurs in the chemical shift of a nucleus when an isotope of a neighboring atom is changed. huji.ac.il For N-Methyl-d3-formamide, the most notable effect is on the ¹³C chemical shift of the methyl carbon. Upon substitution of the three methyl protons with deuterium, the resonance of the attached carbon atom typically shifts to a lower frequency (upfield), a phenomenon attributed to increased shielding. stemwomen.org One-bond isotope shifts resulting from deuterium substitution can range from 0.2 to 1.5 ppm, while two-bond shifts are typically around 0.1 ppm. huji.ac.il These small but measurable shifts are useful for spectral assignment and studying molecular structure. huji.ac.il

Coupling Constants : Isotope substitution also affects spin-spin coupling constants. For instance, the one-bond carbon-hydrogen coupling constant (¹J-CH) is replaced by a one-bond carbon-deuterium coupling constant (¹J-CD). Due to the smaller gyromagnetic ratio of deuterium compared to protium, the magnitude of ¹J-CD is significantly smaller than ¹J-CH. This change, along with the replacement of a doublet (from coupling to a single ¹H) with a triplet (from coupling to a single ²H, spin=1), can simplify complex spectra and aid in structural analysis. huji.ac.il

Table 1: Illustrative Deuterium Isotope Effects on NMR Parameters

ParameterEffect of Deuterium Substitution (H to D)Typical MagnitudeReference
Secondary Isotope Shift on ¹³C (2-bond)Upfield shift (increased shielding)~0.1 ppm huji.ac.il
Primary Isotope Shift on ¹H vs ²HDownfield shift for ²H relative to ¹H<0.1 ppm huji.ac.il
One-bond Coupling (¹J)¹J-CD is smaller than ¹J-CHγD/γH ≈ 0.15 huji.ac.il

Amides, including N-Methyl-d3-formamide, exhibit cis-trans isomerism due to the significant energy barrier to rotation around the C-N bond, which has partial double-bond character. nih.govdntb.gov.ua The trans isomer, where the N-methyl group and the carbonyl oxygen are on opposite sides of the C-N bond, is generally more stable and predominant than the cis isomer. nih.govresearchgate.netnih.gov

NMR spectroscopy is a primary tool for studying this isomerism, as the cis and trans forms are in slow exchange on the NMR timescale at room temperature, giving rise to separate signals for each isomer. nih.gov The use of N-Methyl-d3-formamide can be advantageous in these studies. While the fundamental equilibrium is largely unchanged by the isotopic substitution, the deuterated methyl group provides a clean signal in ²H NMR or simplifies the ¹H and ¹³C spectra by removing complex proton couplings, allowing for a more straightforward analysis of the isomer populations. wikipedia.org Studies on the non-deuterated analogue, N-methylformamide, show that the abundance of the cis-form is about 5% in the gas phase and can range from 2% to 11% in various dilute solutions. researchgate.net The energy difference between the isomers is influenced by the solvent environment. researchgate.netnih.gov

The conformational equilibrium and NMR parameters of amides are sensitive to the solvent environment due to interactions like hydrogen bonding. nih.govresearchgate.netrsc.org The formyl proton and the N-H proton of N-Methyl-d3-formamide can act as hydrogen bond donors, while the carbonyl oxygen is a hydrogen bond acceptor.

By studying the chemical shifts of N-Methyl-d3-formamide in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O), researchers can probe the nature of solute-solvent interactions. illinois.edunih.gov For example, solvents capable of strong hydrogen bonding can significantly alter the chemical shifts of the N-H and formyl protons. rsc.org The presence of hydrogen bonding can increase the rotational barrier of the C-N bond, affecting the kinetics of cis-trans isomerization. researchgate.net Using the deuterated compound helps to isolate the effects on specific protons without interference from the methyl protons, simplifying the interpretation of solvation and hydrogen bonding phenomena. nih.govmdpi.com

Mass Spectrometry (MS) and Its Quantitative Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. scienceready.com.au The isotopic labeling in N-Methyl-d3-formamide makes it a particularly useful compound for MS-based analysis.

In electron ionization mass spectrometry (EI-MS), a molecule is ionized and often breaks apart into characteristic fragment ions. chemguide.co.uklibretexts.org The resulting mass spectrum is a fingerprint of the molecule's structure. scienceready.com.au

For N-methylformamide (molar mass ≈ 59.07 g/mol ), the molecular ion peak (M⁺) appears at m/z 59. nist.gov A major fragmentation pathway involves the cleavage of the N-CH₃ bond, resulting in a fragment with m/z 30, corresponding to [CH₂NH]⁺.

When N-Methyl-d3-formamide (molar mass ≈ 62.09 g/mol ) is analyzed, the molecular ion peak shifts to m/z 62. sigmaaldrich.com The key feature of its fragmentation pattern is the mass shift of fragments containing the deuterated methyl group. The cleavage of the N-CD₃ bond results in a fragment ion at m/z 30, [CH₂NH]⁺, same as the non-deuterated version, but the loss is of a CD₃ radical. Another significant fragmentation involves the loss of CO to give an ion at m/z 34 ([CD₃NH₂]⁺). This predictable mass shift confirms the location of the deuterium label and is invaluable for elucidating fragmentation mechanisms.

Table 2: Comparison of Key Mass Fragments for N-Methylformamide and N-Methyl-d3-formamide

IonN-Methylformamide (m/z)N-Methyl-d3-formamide (m/z)Notes
[M]⁺5962Molecular Ion
[M - H]⁺5861Loss of a hydrogen atom
[M - CO]⁺3134Loss of neutral carbon monoxide
[CH₂NH]⁺3030Cleavage of the N-Methyl bond

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for quantifying the amount of a substance in a sample. nih.gov The technique relies on the addition of a known amount of an isotopically labeled version of the analyte, which serves as an internal standard. nih.govnih.gov N-Methyl-d3-formamide is an ideal internal standard for the quantification of N-methylformamide. nih.gov

The process involves:

Adding a precisely known quantity of N-Methyl-d3-formamide (the "spike") to the sample containing an unknown quantity of N-methylformamide.

Thoroughly mixing the sample to ensure isotopic homogeneity.

Analyzing the sample by mass spectrometry (often coupled with chromatography like GC-MS or LC-MS).

Measuring the intensity ratio of the molecular ions (or specific fragment ions) of the analyte (e.g., m/z 59 for NMF) and the internal standard (m/z 62 for N-Methyl-d3-formamide).

Since the labeled and unlabeled compounds have nearly identical chemical and physical properties, they behave identically during sample preparation, extraction, and ionization in the mass spectrometer. nih.govresearchgate.net This co-elution and co-ionization corrects for sample loss during preparation and for variations in instrument response (matrix effects), leading to highly precise and accurate quantification. nih.govresearchgate.net This method is considered a primary ratio method and is used in reference material certification and definitive quantitative analysis. nih.govnih.gov

Infrared (IR) Spectroscopy for Vibrational Mode Assignment and Conformational Studies

Infrared (IR) spectroscopy is a fundamental technique for investigating the vibrational modes of molecules, providing insights into functional groups and molecular structure. tanta.edu.eg For N-methylformamide, IR spectroscopy is particularly valuable for studying its conformational isomerism. The molecule exists as a mixture of cis and trans conformers, with the trans form being more stable in the gas phase. researchgate.net The energy difference between these conformers is small, allowing for the presence of the cis-form as a minor component at room temperature. researchgate.net

The vibrational spectrum of N-methylformamide has been extensively studied to assign its fundamental vibrational modes. mdpi.com These assignments are often supported by high-level Density Functional Theory (DFT) calculations, which help in characterizing the spectral features. researchgate.netmdpi.com The substitution of the methyl protons with deuterium in N-Methyl-d3-formamide causes predictable shifts in the vibrational frequencies of the modes involving the methyl group, such as C-H stretching and bending vibrations. This isotopic substitution is a powerful method for verifying vibrational assignments, as it helps to decouple vibrational modes and confirm the contribution of specific atomic motions to a particular absorption band.

Key vibrational modes for N-methylformamide include the N-H stretch, C=O stretch (Amide I band), C-N stretch, and N-H bend (Amide II band). ias.ac.in The Amide I band, primarily due to the C=O stretching vibration, is a strong and characteristic absorption in amides. In secondary amides like N-methylformamide, the Amide II and Amide III bands arise from a combination of N-H in-plane bending and C-N stretching vibrations. ias.ac.in Studying the IR spectrum of N-Methyl-d3-formamide allows for a more precise assignment of these complex vibrational modes by observing which bands are perturbed by the deuteration of the methyl group.

Table 2: Selected Vibrational Frequencies (cm⁻¹) for N-methylformamide.
Vibrational ModeApproximate Frequency (cm⁻¹)Description
ν(N-H)~3400-3500N-H stretching
ν(C-H)~2900-3000C-H stretching (formyl)
ν(C=O)~1680-1720Amide I band (primarily C=O stretch)
δ(N-H) + ν(C-N)~1500-1550Amide II band (N-H bend and C-N stretch)
ν(C-N) + δ(N-H)~1250-1300Amide III band (C-N stretch and N-H bend)

Frequencies are approximate and can vary based on the physical state (gas, liquid, solution) and conformation (cis/trans). researchgate.netias.ac.innist.gov Deuteration in N-Methyl-d3-formamide would primarily affect modes involving the methyl group, which are not listed here but are also subjects of detailed spectroscopic investigation.

Applications of N Methyl D3 Formamide in Diverse Scientific Disciplines

Utilization as Internal Standards in Analytical Chemistry

In the realm of analytical chemistry, particularly in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), isotopically labeled compounds are indispensable for achieving accurate quantification. amazonaws.com N-Methyl-d3-formamide is an ideal internal standard for the analysis of its non-deuterated counterpart, N-methylformamide, and other structurally similar analytes.

An internal standard is a compound with physicochemical properties similar to the analyte of interest, which is added in a known amount to every sample, calibrant, and quality control. youtube.com The ratio of the analyte's signal to the internal standard's signal is then used for quantification. This approach effectively corrects for variations in sample preparation, injection volume, and instrument response, thereby significantly improving the precision and accuracy of the results. researchgate.net

Environmental Contaminant Quantification and Matrix Effect Compensation

The quantification of organic pollutants in complex environmental matrices such as water, soil, and sludge is often hampered by the "matrix effect." nih.govresearchgate.net This phenomenon, prevalent in electrospray ionization mass spectrometry, involves the suppression or enhancement of the analyte's signal due to co-eluting matrix components. nih.gov Isotopically labeled internal standards, like N-Methyl-d3-formamide, are the gold standard for compensating for these matrix effects. amazonaws.com

Since N-Methyl-d3-formamide co-elutes with the unlabeled N-methylformamide and experiences the same matrix effects, the ratio of their signals remains constant, leading to reliable quantification even in highly complex samples. itrcweb.org This is crucial for the accurate monitoring of industrial solvents and other pollutants in the environment.

Table 1: Comparison of Calibration Methods for Analyte Quantification in Complex Matrices

Calibration Method Principle Efficacy in Matrix Effect Compensation
External Calibration A calibration curve is generated from standards prepared in a clean solvent. Prone to significant errors due to uncompensated matrix effects.
Matrix-Matched Calibration Standards are prepared in a blank matrix similar to the sample. Can be effective but finding a true blank matrix is often challenging.
Internal Standard (Isotopically Labeled) A known amount of an isotopically labeled analog of the analyte is added to all samples and standards. Highly effective as the internal standard co-elutes and experiences the same matrix effects as the analyte. amazonaws.com

Advanced Metabolomics and Biomarker Discovery

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is a powerful tool for biomarker discovery and understanding disease mechanisms. rsc.orgbiocompare.com Mass spectrometry-based metabolomics relies on the accurate quantification of numerous metabolites in complex biological fluids like urine and plasma. nih.govthermofisher.com

The use of stable isotope-labeled internal standards is critical in metabolomics to ensure data quality and reliability. science.govnih.gov N-Methyl-d3-formamide can be employed as an internal standard for targeted metabolomic studies focusing on N-methylformamide or related pathways. By providing a reliable anchor for quantification, it helps in the identification of subtle metabolic changes that could be indicative of a disease state, thereby aiding in the discovery of novel biomarkers. nih.gov

Probing Reaction Mechanisms and Kinetics

Isotopic labeling is a powerful technique for elucidating reaction mechanisms and determining the kinetics of chemical and biological transformations. nih.govresearchgate.net The replacement of hydrogen with deuterium (B1214612) can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered due to the difference in mass between the isotopes. This effect provides valuable insights into the rate-determining step of a reaction and the nature of the transition state. nih.gov

A significant primary kinetic isotope effect was observed in the metabolism of N-methylformamide when the formyl hydrogen was replaced with deuterium. sigmaaldrich.com Specifically, the metabolism to urinary methylamine (B109427) and other metabolites was subject to a large intermolecular primary KIE, with kH/kD values ranging from 4.5 to 7. sigmaaldrich.com This indicates that the cleavage of the C-H bond is involved in the rate-determining step of the metabolic process. sigmaaldrich.com Similar studies using N-Methyl-d3-formamide, where the methyl hydrogens are substituted, could help to dissect the roles of different enzymatic pathways in its metabolism.

Table 2: Observed Kinetic Isotope Effects in the Metabolism of Deuterated N-Methylformamide

Metabolite kH/kD Implication Reference
Urinary Methylamine 5.5 ± 0.2 C-H bond cleavage is part of the rate-determining step. sigmaaldrich.com
Urinary N-acetyl-S-(N-methylcarbamoyl)-cysteine 4.5 ± 1.0 C-H bond cleavage is part of the rate-determining step. sigmaaldrich.com

Investigations of Solute-Solvent Interactions and Solution Dynamics

The interactions between a solute and the surrounding solvent molecules govern many chemical and physical processes. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for studying these interactions at the molecular level. ias.ac.in Isotopic substitution can provide a sensitive probe of these interactions.

Studies on N-methylformamide and related amides in various solvents have revealed detailed information about hydrogen bonding and solution structure. mdpi.comresearchgate.netrsc.orgacademie-sciences.fr By using N-Methyl-d3-formamide, researchers can selectively monitor the methyl group without interference from other protons. The change in mass and nuclear spin properties of deuterium compared to protium (B1232500) can influence relaxation times and nuclear Overhauser effects in NMR, providing insights into the dynamics of the methyl group and its interactions with solvent molecules. researchgate.net Computational studies, in conjunction with experimental data from deuterated analogs, can further refine our understanding of the forces governing solution-phase behavior. aip.orgacs.org

Development of Model Systems for Peptide and Protein Research

The amide bond is the fundamental linkage in peptides and proteins. N-methylformamide is often considered one of the simplest molecules containing a peptide-like bond and is used as a model system to study the structure and dynamics of this crucial functional group. nih.gov

In protein NMR studies, extensive deuteration is a common strategy to simplify complex spectra and to study the dynamics of large biomolecules. nih.govutoronto.ca By replacing most of the protons with deuterium, researchers can reduce proton-proton dipolar interactions, leading to sharper resonance lines and allowing for the measurement of specific interactions and motions. N-Methyl-d3-formamide can serve as a valuable small-molecule model to develop and calibrate NMR techniques aimed at studying N-methylated amino acid residues in peptides and proteins. Understanding the spectroscopic signatures of this simple deuterated amide can aid in the interpretation of more complex spectra from large biomolecules.

Computational Chemistry and Theoretical Modeling of N Methyl D3 Formamide Systems

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for predicting molecular properties by calculating electron density. It offers a balance of computational efficiency and accuracy in determining molecular structure and energetics. While specific DFT studies exclusively on N-Methyl-d3-formamide are not abundant in the literature, extensive research on its non-deuterated counterpart, N-methylformamide (NMF), provides a solid foundation for understanding the effects of deuteration.

Theoretical studies on NMF have established that the trans conformer is more stable than the cis conformer. Ab initio and DFT calculations have shown that no single intramolecular interaction is responsible for this stability. The geometry of NMF is planar, a key finding from DFT investigations that helps in understanding its molecular interactions. researchgate.netunesp.br

The optimized geometric parameters for the trans and cis conformers of N-methylformamide, calculated at the B3LYP/6-311++G(d,p) level of theory, are presented in the table below. Deuteration of the methyl group is expected to have a negligible effect on the bond lengths and angles but will impact properties related to vibrational frequencies.

Parametertrans-NMFcis-NMF
Bond Lengths (Å)
C=O1.2171.221
C-N1.3651.361
N-CH₃1.4541.452
C-H (formyl)1.1151.111
N-H1.0111.011
Bond Angles (°)
O=C-N124.9125.4
C-N-C121.3121.8
H-N-C (methyl)119.2119.0
H-C-N (formyl)111.9114.1

In terms of energetics, DFT calculations have been employed to determine the relative energies of the NMF conformers. The trans conformer is consistently found to be lower in energy. The calculated energy difference between the trans and cis conformers of NMF provides insight into their relative populations at equilibrium.

Computational MethodΔE (Ecis - Etrans) (kJ/mol)
B3LYP/6-311++G(d,p)8.58
MP2/6-311++G(d,p)9.29

Simulation of Spectroscopic Signatures and Isotopic Perturbations

Computational methods are invaluable for simulating spectroscopic signatures and understanding the effects of isotopic substitution. The vibrational frequencies of N-Methyl-d3-formamide are expected to differ from those of N-methylformamide, particularly for modes involving the methyl group.

Simulations of the infrared (IR) spectra of N-methylformamide and its N-deuterated isotopologues have been performed using methods like the extended molecular mechanics method. These studies have shown good agreement between calculated and experimental vibrational frequencies and IR absorption band intensities. researchgate.net Similar computational approaches can be applied to N-Methyl-d3-formamide to predict its IR spectrum. The primary effect of deuterating the methyl group is a downshift in the vibrational frequencies of the C-D stretching and bending modes compared to the C-H modes in the non-deuterated compound, a consequence of the heavier mass of deuterium (B1214612). libretexts.org

The table below presents a comparison of selected calculated harmonic vibrational frequencies for the trans conformer of N-methylformamide and the expected shifts upon methyl-d3 deuteration based on general principles of isotopic substitution. The primary effect is seen in the modes directly involving the methyl group hydrogens.

Vibrational ModeCalculated Frequency (cm⁻¹) for NMFExpected Shift for N-Methyl-d3-formamide
N-H stretch3450Minimal
C-H stretch (methyl)2950-3050Significant downshift
C=O stretch (Amide I)1720Minimal
N-H bend (Amide II)1550Minimal
CH₃ bend1450Significant downshift
C-N stretch1250Minimal

Molecular Dynamics Simulations for Dynamic Behavior in Solution

MD simulations of N-methylformamide in water have been used to investigate the hydrogen-bonding network and the influence of NMF on the structure of water. researchgate.net These simulations reveal details about the solute-solvent interactions at a molecular level. For N-Methyl-d3-formamide, MD simulations could elucidate how the subtle changes in vibrational modes due to deuteration might influence its dynamic interactions with solvent molecules. The primary difference in the dynamic behavior of N-Methyl-d3-formamide compared to its non-deuterated counterpart would likely be related to the kinetics of processes involving the methyl group, although significant changes in bulk solvent structure are not anticipated. nih.gov

Key parameters often extracted from MD simulations include radial distribution functions (RDFs), which describe the probability of finding a solvent atom at a certain distance from a solute atom, and coordination numbers, which quantify the number of solvent molecules in the first solvation shell.

Modeling of Electron-Molecule Interactions and Fragmentation Processes

The study of electron-molecule interactions is crucial for understanding the behavior of molecules in environments such as mass spectrometry and radiation chemistry. Dissociative electron attachment (DEA) is a process where a low-energy electron is captured by a molecule, leading to the formation of a transient negative ion that subsequently fragments.

Experimental and theoretical studies on the DEA of N-methylformamide have utilized N-Methyl-d3-formamide to clarify fragmentation pathways. In these studies, anion yields are measured as a function of electron energy. The use of the deuterated compound helps in identifying the origin of hydrogen loss and other fragmentation channels. hiden.frresearchgate.net

For N-methylformamide, the dominant fragmentation pathways upon low-energy electron attachment involve the formation of CN⁻ and OCN⁻. Isotopic studies with N-Methyl-d3-formamide have confirmed that the formation of the [Parent-H]⁻ anion does not involve the loss of a hydrogen atom from the methyl group, indicating site-selectivity in the dissociation process. researchgate.net

The table below summarizes the major anionic fragments observed in the dissociative electron attachment to N-methylformamide and the insights gained from studies using N-Methyl-d3-formamide.

Fragment Ion (m/z)Proposed IdentityPeak Energy (eV)Insights from N-Methyl-d3-formamide
26CN⁻~1.5-
42OCN⁻~1.5-
58[NMF-H]⁻~3.0 and ~9.0Signal at m/z 61 for d3-NMF confirms H loss is not from the methyl group.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.